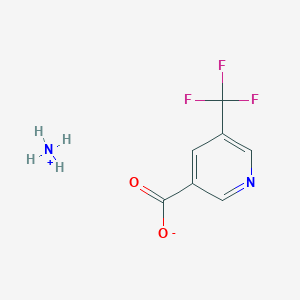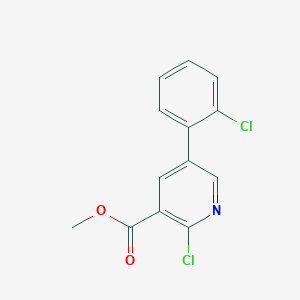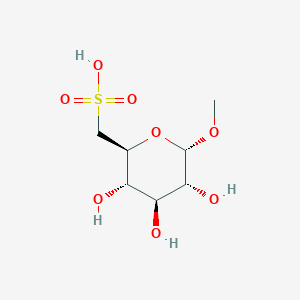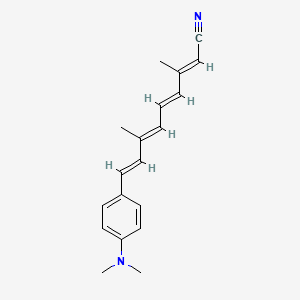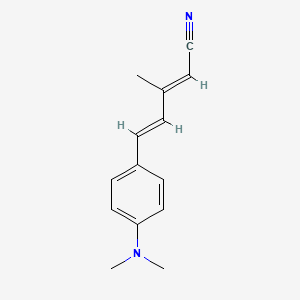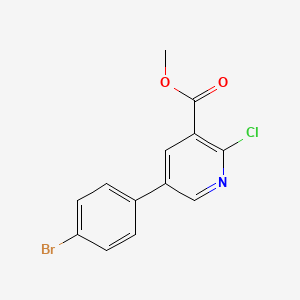
Methyl 2-chloro-5-(4-bromophenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(4-bromophenyl)nicotinate (M2C5BP) is a novel compound that has been studied for its potential use in various scientific research applications. It is an organic compound that belongs to the class of substituted nicotinates, which are derivatives of nicotinic acid (also known as vitamin B3). M2C5BP has been studied for its ability to act as a prodrug, which is a drug that is converted into an active form after being administered. Additionally, it has been studied for its ability to act as a substrate for enzymes and receptors, as well as its ability to act as a ligand for various proteins.
Scientific Research Applications
M2C5BP has been studied for its potential applications in various scientific research fields. It has been studied for its ability to act as a prodrug, as well as its ability to act as a substrate for enzymes and receptors. Additionally, it has been studied for its ability to act as a ligand for various proteins. Furthermore, M2C5BP has been studied for its potential use in drug delivery systems, as well as for its ability to modulate the activity of various enzymes.
Mechanism of Action
M2C5BP is believed to act as a prodrug, which is a drug that is converted into an active form after being administered. It is believed that the prodrug is converted into its active form by the action of enzymes and other proteins in the body. Additionally, M2C5BP is believed to act as a substrate for enzymes, as well as a ligand for various proteins.
Biochemical and Physiological Effects
M2C5BP has been studied for its potential effects on biochemical and physiological processes. It has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to act as a prodrug. Additionally, M2C5BP has been studied for its potential effects on the immune system, as well as its ability to act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
M2C5BP has several advantages and limitations for use in laboratory experiments. The main advantage of M2C5BP is its ability to act as a prodrug, which allows for the study of the effects of the active form without the need for direct administration. Additionally, M2C5BP is relatively easy to synthesize, and can be stored for long periods of time. However, M2C5BP has several limitations, including its potential toxicity, as well as its potential to cause side effects.
Future Directions
The potential applications of M2C5BP are vast and varied, and there are many potential future directions for research. Some potential future directions include the development of new prodrugs based on M2C5BP, the study of the effects of M2C5BP on various biochemical and physiological processes, and the study of the potential therapeutic applications of M2C5BP. Additionally, further research could be conducted into the mechanisms of action of M2C5BP, as well as its potential to act as a substrate for enzymes and receptors. Finally, further research could be conducted into the potential side effects of M2C5BP, as well as its potential toxicity.
Synthesis Methods
M2C5BP can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzonitrile in the presence of sodium hydroxide in an aqueous solution. This reaction produces the desired product, M2C5BP, as well as several byproducts. Other methods of synthesis include the reaction of 4-bromophenylacetic acid with ethyl chloroformate in the presence of sodium hydroxide, and the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzaldehyde in the presence of potassium hydroxide.
properties
IUPAC Name |
methyl 5-(4-bromophenyl)-2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13(17)11-6-9(7-16-12(11)15)8-2-4-10(14)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWORZKPVLVFTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
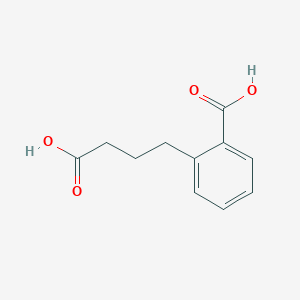

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)

